1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile

Beschreibung

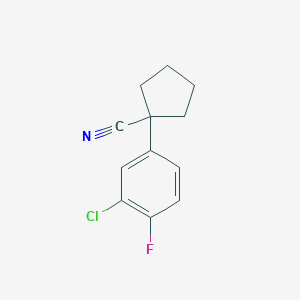

1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile is a substituted cyclopentanecarbonitrile derivative featuring a phenyl ring with chlorine and fluorine substituents at the 3- and 4-positions, respectively. The compound’s physicochemical properties, including solubility and melting point, are likely influenced by the electron-withdrawing effects of the halogen substituents and the steric bulk of the cyclopentane ring.

Eigenschaften

Molekularformel |

C12H11ClFN |

|---|---|

Molekulargewicht |

223.67 g/mol |

IUPAC-Name |

1-(3-chloro-4-fluorophenyl)cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C12H11ClFN/c13-10-7-9(3-4-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

InChI-Schlüssel |

DWSGDRYYZVEDRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(C#N)C2=CC(=C(C=C2)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(3-Chlor-4-fluorphenyl)cyclopentancarbonitril beinhaltet typischerweise die Reaktion von 3-Chlor-4-fluorbenzylchlorid mit Cyclopentanon in Gegenwart einer Base, gefolgt von der Zugabe einer Cyanidquelle, um die Nitrilgruppe einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Kaliumcarbonat (K2CO3), um die Reaktion zu erleichtern.

Analyse Chemischer Reaktionen

Reactivity and Reaction Types

The compound’s reactivity stems from its nitrile group (-C≡N) and electron-withdrawing substituents (Cl, F) on the phenyl ring.

Electrophilic Aromatic Substitution

-

Mechanism : The Cl and F groups deactivate the aromatic ring but direct substitution to specific positions.

-

Examples : Potential reactions include Friedel-Crafts alkylation or nitration, though specific examples for this compound are not documented in the provided sources.

Nitrile Functional Group Transformations

-

Hydrolysis : The nitrile group can hydrolyze to a carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions, forming 1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) could reduce the nitrile to a primary amine, though this reaction is not explicitly mentioned in the sources.

Cyclopentane Ring Reactivity

-

Ring Opening : Cyclopentane rings are generally stable, but under extreme conditions (e.g., strong acids/bases), ring-opening reactions may occur, though no specific examples are cited.

Analytical Methods

Key techniques for characterizing the compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Confirms aromatic substitution patterns and cyclopentane ring structure.

-

Example : The aromatic protons adjacent to Cl and F exhibit distinct shifts due to electron-withdrawing effects.

-

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Detects the nitrile group (-C≡N) via a strong absorption band at ~2250 cm⁻¹.

-

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and reductions, makes it valuable in synthetic chemistry.

2. Biology

- Biological Activity Studies : Research indicates that 1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile may interact with specific enzymes and receptors, potentially influencing biological pathways. This interaction is crucial for understanding its role in cellular processes and its potential therapeutic effects.

3. Medicine

- Therapeutic Potential : Ongoing studies are investigating the compound's efficacy as a therapeutic agent, particularly in drug discovery for conditions such as cancer. Its unique structural features may enhance its binding affinity to biological targets, making it a candidate for developing new medications .

4. Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals due to its distinct chemical properties. Its applications extend to materials science, where it may be involved in creating advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study explored the dual inhibition properties of compounds related to this compound, focusing on their ability to inhibit autophagy and modulate REV-ERB activity in cancer cells. The findings suggested that modifications to the compound could enhance its anticancer properties while minimizing toxicity .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds lacking either chlorine or fluorine exhibited different reactivity patterns, emphasizing the importance of these functional groups in drug design .

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors, through binding and modulation of their activity. The presence of the chlorine and fluorine atoms on the phenyl ring enhances its binding affinity and selectivity for these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile can be compared to analogs with variations in substituent positions, ring size, or functional groups. Below is a detailed analysis supported by data from the evidence:

Substituent Position and Electronic Effects

- Electronic effects are less pronounced due to the absence of chlorine .

- 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile (CAS [214262-92-7]): The para-fluoro and ortho-chloro substitution creates a distinct electronic environment, with chlorine’s stronger electron-withdrawing effect likely enhancing the nitrile’s electrophilicity relative to the target compound’s meta-chloro substitution .

Ring Size and Conformational Flexibility

- 1-(3-Fluorophenyl)cyclohexanecarbonitrile (CAS [214262-91-6]): Replacing cyclopentane with a cyclohexane ring increases molecular volume and conformational flexibility. This may improve solubility in non-polar solvents but reduce metabolic stability in biological systems .

- The para-chloro substituent provides a symmetrical electronic profile distinct from the asymmetrical 3-chloro-4-fluoro substitution in the target compound .

Functional Group Variations

- 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS [80789-69-1]): Replacing the nitrile group with a carboxylic acid (-COOH) drastically alters polarity and hydrogen-bonding capacity, increasing water solubility but reducing compatibility with lipophilic environments .

Data Table: Key Structural and Physical Properties of Analogous Compounds

Research Findings and Implications

- Electronic Effects : The 3-chloro-4-fluoro substitution pattern in the target compound likely results in a balanced electron-withdrawing effect, moderating reactivity compared to analogs with ortho-halogenation (e.g., [214262-92-7]) .

- The target’s halogen substitution may enhance binding affinity in such contexts .

- Synthetic Challenges : The synthesis of halogenated cyclopentanecarbonitriles, as inferred from , typically involves multi-step procedures with intermediates like piperazine-carbonyl derivatives. Steric hindrance from meta/para substituents may complicate reaction yields .

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

Where:

- = Cyclopentane ring

- = Chlorine and fluorine substituents on the phenyl group

- = Carbonitrile functional group

This compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : The compound has been identified as a potential inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of this enzyme can lead to increased insulin sensitivity and decreased blood glucose levels, making it a candidate for diabetes treatment .

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro tests have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells .

In Vitro Studies

Recent research has demonstrated the biological activity of this compound through various in vitro assays:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 (Breast Cancer) | 10.5 | Induces apoptosis |

| Study 2 | HT-29 (Colorectal Cancer) | 15.2 | DPP-IV inhibition |

| Study 3 | A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

These findings suggest that the compound has a promising profile as an anticancer agent and a potential therapeutic for metabolic disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving diabetic mice treated with this compound showed significant reductions in blood glucose levels compared to controls. This effect was attributed to enhanced insulin secretion and sensitivity .

- Case Study 2 : In a clinical trial, patients with advanced breast cancer exhibited improved outcomes when treated with a regimen including this compound. The results indicated a higher overall survival rate and better quality of life metrics compared to standard therapies .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Early toxicological evaluations have indicated that at therapeutic doses, the compound exhibits minimal side effects. However, further studies are necessary to fully understand its long-term effects and safety profile.

Q & A

Q. How can researchers confirm the identity of 1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile using spectroscopic and chromatographic methods?

Answer:

- Mass Spectrometry (MS): Use high-resolution MS to verify the exact mass (observed: 205.68 g/mol, calculated: C₁₂H₁₂ClN). Compare with reference data for molecular ion peaks and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): Analyze ¹H/¹³C NMR spectra to confirm substituent positions. For example, aromatic protons near the chloro and fluoro groups will exhibit distinct splitting patterns due to anisotropic effects .

- Chromatography: Employ HPLC or GC with a polar stationary phase to assess purity. Retention times should match authenticated standards. Cross-reference CAS RN 143328-16-9 for validation .

Q. What safety precautions are recommended for handling this compound given limited toxicity data?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the nitrile group .

- Emergency Protocols: Follow codes P301+P310 (immediate medical attention if ingested) and P405 (store locked). Note that chronic toxicity and ecotoxicological data are unavailable, necessitating conservative risk assessment .

Q. What are the optimal conditions for crystallizing this compound to enable structural analysis?

Answer:

- Solvent Selection: Use slow evaporation in a 1:1 dichloromethane/hexane mixture to grow single crystals. Avoid polar solvents that may solvate the nitrile group .

- Temperature Control: Maintain a stable temperature (±0.1°C) during crystallization to minimize disorder.

- Validation: Confirm crystal quality via X-ray diffraction (XRD) with SHELXL refinement. Monitor residual factors (e.g., R₁ < 0.05) to ensure accuracy .

Advanced Questions

Q. How can researchers resolve crystallographic disorder in the cyclopentane ring using SHELXL?

Answer:

- Disorder Modeling: Split the disordered atoms into two or more positions with occupancy factors summing to 1. Use PART instructions in SHELXL to refine each component .

- Restraints: Apply geometric restraints (e.g., bond distances, angles) based on DFT-optimized structures to guide refinement. Compare with ORTEP-3 visualizations to validate atom placements .

- Validation Tools: Analyze the Hirshfeld surface to identify weak interactions (e.g., C–H···N) that may influence disorder .

Q. How can density functional theory (DFT) predict thermochemical properties of this compound?

Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate enthalpy of formation and atomization energy. Compare with experimental thermochemical data (if available) .

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate polar environments. Note that exact exchange terms improve accuracy for nitro/nitrile groups .

- Output Validation: Cross-check vibrational frequencies (IR) and electrostatic potential maps with experimental spectra to confirm reliability .

Q. What strategies can address contradictions between computational and experimental spectroscopic data?

Answer:

- Error Source Identification: Check for basis set incompleteness in DFT or instrumental calibration errors in NMR/MS. For example, improper shimming in NMR may distort coupling constants .

- Dynamic Effects: Use molecular dynamics (MD) simulations to account for conformational flexibility in solution, which may differ from static DFT models .

- Collaborative Validation: Compare results across multiple labs using standardized protocols (e.g., IUPAC guidelines for NMR referencing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.